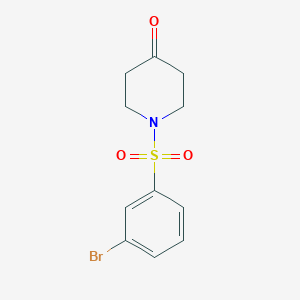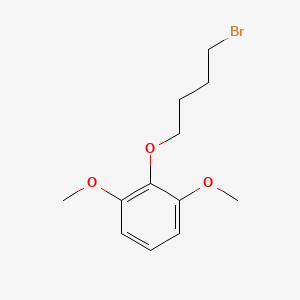
2-(4-Bromobutoxy)-1,3-dimethoxybenzene
Overview
Description
“2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is a chemical compound that contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with two methoxy groups (-OCH3) at the 1 and 3 positions, and a 4-bromobutoxy group (-O(CH2)4Br) at the 2 position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 1,3-dimethoxybenzene with 4-bromobutyl bromide in the presence of a base. This would result in the substitution of a hydrogen atom on the benzene ring with the 4-bromobutoxy group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with two methoxy groups and one 4-bromobutoxy group attached. The bromine atom on the 4-bromobutoxy group is a good leaving group, making this compound potentially reactive .Chemical Reactions Analysis
As a brominated compound, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” could undergo various reactions such as nucleophilic substitution or elimination. The bromine atom could be replaced by other groups in a substitution reaction, or it could be removed along with a hydrogen atom in an elimination reaction to form a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” would depend on its molecular structure. As a brominated compound, it would likely be relatively heavy and could have a higher boiling point than similar compounds without bromine .Scientific Research Applications
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a prominent method for synthesizing alkenes, which are fundamental structures in various organic compounds. “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” can be utilized in the Wittig reaction to create novel alkenes with specific configurations. This reaction is particularly valuable in pharmaceutical research for the development of anti-cancer and anti-viral compounds .
Ultrasound-Assisted Organic Synthesis
Ultrasound technology has been employed to enhance the efficiency of organic reactions, including those involving “2-(4-Bromobutoxy)-1,3-dimethoxybenzene”. The use of ultrasound can improve yield and reduce reaction times, making it a greener alternative to traditional synthesis methods .
Production of 5-Phenoxy-Valeric Acid
In the field of industrial chemistry, “2-(4-Bromobutoxy)-1,3-dimethoxybenzene” is used to produce 5-phenoxy-valeric acid. This compound is synthesized through a reaction with carbon dioxide and magnesium reagent, showcasing the chemical’s versatility in creating complex organic molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromobutoxy)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-6-5-7-11(15-2)12(10)16-9-4-3-8-13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKSTAKHWMOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutoxy)-1,3-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)
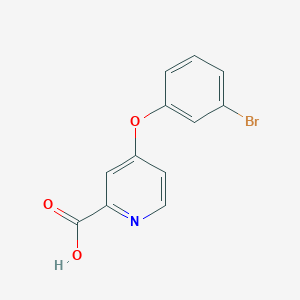
![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)

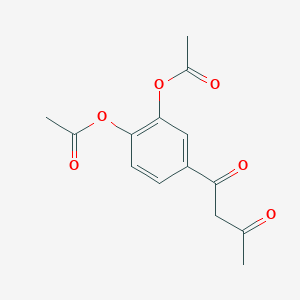
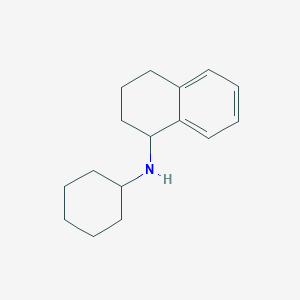
![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
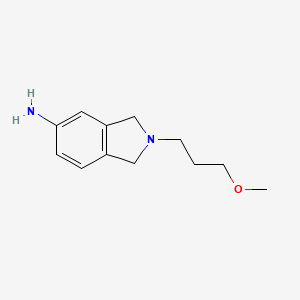
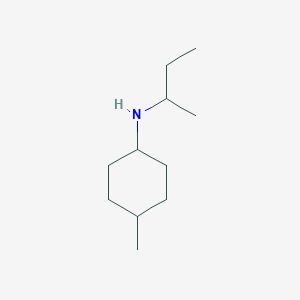
![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)
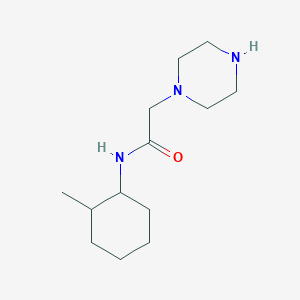
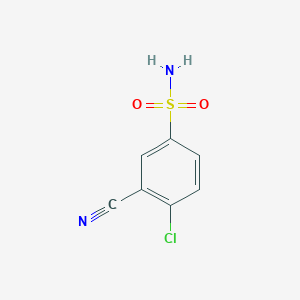
amine](/img/structure/B1461414.png)
